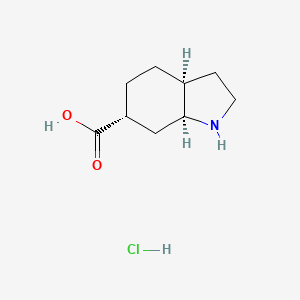
rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride: is a chiral compound with significant importance in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride typically involves the hydrogenation of indole derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The process requires careful control of temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound. Reagents like halogens or nucleophiles are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist. Research in this area aims to uncover new therapeutic targets and mechanisms of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the creation of advanced materials with unique properties.
作用機序
The mechanism of action of rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
- (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
- (3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl(1,2-oxazinan-2-yl)methanone
Comparison: While these compounds share structural similarities with rac-(3aR,6S,7aR)-octahydro-1H-indole-6-carboxylic acid hydrochloride, they differ in their specific functional groups and stereochemistry. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique features of this compound make it a valuable compound for targeted research and development.
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
(3aS,6R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8-;/m0./s1 |
InChIキー |
BVRONIPTEQGWJH-CZEXFEQNSA-N |
異性体SMILES |
C1C[C@H](C[C@H]2[C@@H]1CCN2)C(=O)O.Cl |
正規SMILES |
C1CC(CC2C1CCN2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)

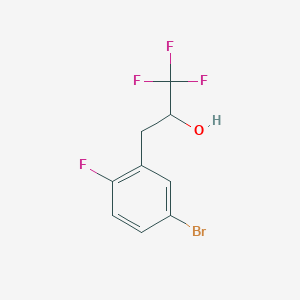
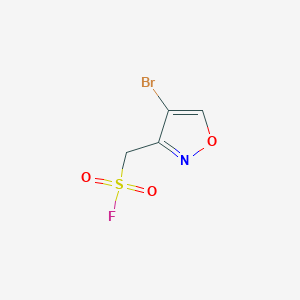

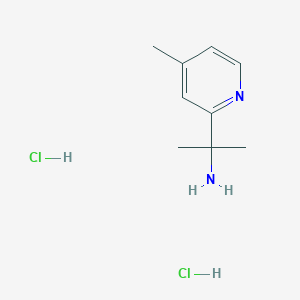
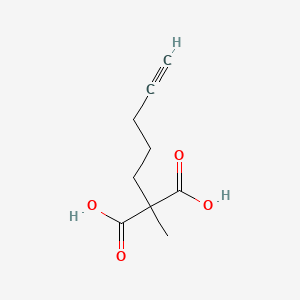
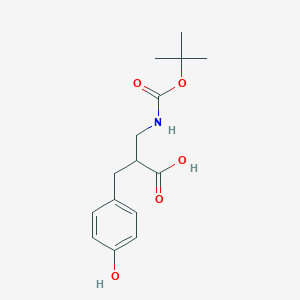
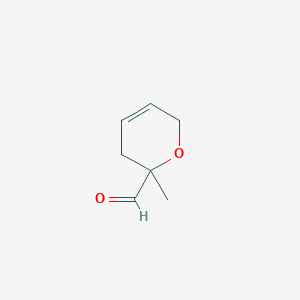
![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)
